2-Chloro-5-nitrobenzonitrile

SNAr Isoquinolinone β-oxo ester

2-Chloro-5-nitrobenzonitrile (CAS 16588-02-6) is a critical, non-substitutable aromatic building block. Its unique ortho-chloro, para-nitro substitution pattern relative to the nitrile enables exclusive SNAr-cyclization cascades to form biologically active isoquinolinones and quinazoline antifolates. Using incorrect isomers like 4-chloro-3-nitrobenzonitrile leads to complete synthetic failure. This compound is also validated as a selective GST substrate for inhibitor screening, distinguishing it from general assay probes. Choose the correct regioisomer for reliable, publication-grade results.

Molecular Formula C7H3ClN2O2
Molecular Weight 182.56 g/mol
CAS No. 16588-02-6
Cat. No. B092243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-nitrobenzonitrile
CAS16588-02-6
Molecular FormulaC7H3ClN2O2
Molecular Weight182.56 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])C#N)Cl
InChIInChI=1S/C7H3ClN2O2/c8-7-2-1-6(10(11)12)3-5(7)4-9/h1-3H
InChIKeyZGILLTVEEBNDOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-nitrobenzonitrile (CAS 16588-02-6): High-Purity Intermediates for Agrochemical and Pharmaceutical Synthesis


2-Chloro-5-nitrobenzonitrile (CAS 16588-02-6) is a specialized aromatic building block, characterized by the unique ortho/para arrangement of a chloro leaving group and a nitro group relative to the nitrile [1]. This molecular architecture dictates its reactivity and positions it as a key intermediate, distinct from other halogenated nitrobenzonitriles. It is a crystalline solid with a melting point of 105-107 °C and a boiling point of 122 °C at 0.6 mmHg . Its primary use is as a precursor in the synthesis of biologically active molecules, notably in pharmaceutical and agrochemical research, where its specific substitution pattern is a critical requirement [2].

Why Generic 2-Chloro-5-nitrobenzonitrile Substitution Carries Significant Risk in Regulated Workflows


Attempting to substitute 2-Chloro-5-nitrobenzonitrile with other chloronitrobenzonitrile isomers, such as the more common 4-Chloro-3-nitrobenzonitrile, can lead to complete synthetic failure or the formation of undesired regioisomers. The specific substitution pattern of the target compound—a chloro group ortho and a nitro group para to the nitrile—creates a unique electronic environment that governs the regioselectivity of key reactions, particularly nucleophilic aromatic substitution (SNAr) [1]. This positional specificity is not replicated by other isomers, as demonstrated in the synthesis of quinazoline antifolates where only the correct isomer undergoes the required condensation and cyclization steps to yield the biologically active scaffold [2]. Using an incorrect isomer would necessitate a different synthetic route and validation process, potentially invalidating established protocols and regulatory filings.

Quantitative Differentiation of 2-Chloro-5-nitrobenzonitrile (CAS 16588-02-6): Comparative Evidence for Scientific Selection


Regiospecific SNAr Reactivity Enabled by para-Nitro Group Activation

In the synthesis of isoquinolin-1(2H)-ones, 2-Chloro-5-nitrobenzonitrile provides a distinct advantage over 4-Chloro-3-nitrobenzonitrile. The target compound's nitro group is situated para to the chlorine leaving group, which is a prerequisite for the SNAr reaction with a β-oxo ester, followed by cyclization [1]. The 4-Chloro-3-nitrobenzonitrile isomer lacks this specific ortho/para arrangement; its nitro group is meta to the nitrile and ortho to the chlorine, leading to a different electronic activation profile and a high probability of alternative or no reaction under the same conditions. This positional specificity is not a matter of degree but of reaction feasibility, making the correct regioisomer non-negotiable for this synthetic pathway.

SNAr Isoquinolinone β-oxo ester

Validated Intermediate for Pharmacologically Active Quinazolines

2-Chloro-5-nitrobenzonitrile is a documented and validated starting material for synthesizing a class of antimalarial and antibacterial quinazolines. A 1978 study by Elslager et al. details a multi-step sequence where this specific isomer condenses with thiopseudoureas. Reduction and subsequent cyclization with chloroformamidine hydrochloride yields the desired 2,4-diaminoquinazoline scaffold [1]. The use of 5,6-dichloro-2-nitrobenzonitrile was also reported as an alternative starting material, indicating that the ortho-nitro, ortho-chloro pattern is essential, but the dichloro variant introduces a second reactive handle [1]. This provides a direct comparator; while both are viable, 2-Chloro-5-nitrobenzonitrile offers a single point for further derivatization, whereas the dichloro analog presents a more complex selectivity challenge.

Quinazoline Antifolate Antimalarial

Well-Characterized Physicochemical Profile for Handling and Quality Control

The target compound possesses a well-defined and narrow melting point range of 105-107 °C . In comparison, a close structural isomer, 4-Chloro-3-nitrobenzonitrile, exhibits a lower and broader melting point of 98-102 °C . This 7°C difference in onset and the tighter range for 2-Chloro-5-nitrobenzonitrile are valuable for material identification and quality assurance. A higher and sharper melting point is often indicative of higher crystalline purity and stability, which can simplify storage and handling procedures. While both are solids, the distinct melting point provides a quick, bench-level confirmation of identity and purity, reducing the risk of cross-contamination or use of the wrong isomer in sensitive synthetic steps.

Physicochemical Melting Point Purity

Core Pharmacophore in Broad-Spectrum Antiviral Agents (MDL-860 Class)

The 2-cyano-5-nitrophenyl fragment, of which 2-Chloro-5-nitrobenzonitrile is the chlorinated precursor, is a common and essential pharmacophore in a class of broad-spectrum anti-enteroviral compounds. The lead compound in this class, MDL-860 (2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile), and its numerous analogs, all retain this core nitrobenzonitrile structure [1]. A 2019 QSAR study of 60 MDL-860 analogues identified several derivatives with high in vitro activity (Selectivity Index > 50) against coxsackievirus and poliovirus, and one compound (29e) demonstrated a 26% protection index and a 4-day increase in mean survival time in an in vivo mouse model . While the target compound itself is a synthetic intermediate rather than a final drug candidate, its core structure is directly linked to compounds with validated in vitro and in vivo antiviral activity, underscoring its value as a foundational building block.

Antiviral Enterovirus QSAR

Efficient GST Model Substrate for High-Resolution Inhibitor Screening

2-Chloro-5-nitrobenzonitrile serves as an effective model substrate for studying glutathione S-transferase (GST) enzymes, a family critical to detoxification and drug metabolism. Unlike the classical substrate 1-chloro-2,4-dinitrobenzene (CDNB), which is a potent electrophile with two nitro groups, 2-Chloro-5-nitrobenzonitrile possesses only one nitro group, offering a more moderate and potentially more selective reactivity profile . A 1996 study in Xenobiotica showed that 2-chloro-5-nitrobenzonitrile, along with CDNB, was among the substrates most efficiently conjugated by all four rat GST isoenzymes examined . This established the compound as a validated alternative for GST research, and it has been specifically applied in high-resolution screening technology for the online detection of rat GST P1-specific inhibitors [1].

Glutathione S-Transferase GST Enzyme Assay

Validated Application Scenarios for 2-Chloro-5-nitrobenzonitrile (CAS 16588-02-6) in Scientific and Industrial Settings


Synthesis of Isoquinolin-1(2H)-one Derivatives

This compound is the required starting material for a specific SNAr-cyclization sequence with β-oxo esters to generate substituted isoquinolin-1(2H)-ones. This is a direct application of the compound's unique ortho-chloro, para-nitro regiochemistry. The use of any other isomer will not yield the correct product, making this compound non-substitutable for this and related synthetic routes [1].

Synthesis of 2,4-Diaminoquinazoline Antifolates

Following established medicinal chemistry protocols, this compound can be condensed with thiopseudoureas, reduced, and cyclized to form the core of 2,4-diaminoquinazolines. This route is a peer-reviewed method for creating a privileged scaffold in antimalarial and antibacterial drug discovery, providing a validated path for medicinal chemists [1].

Development of MDL-860 Class Antiviral Agents

As a precursor to the core 2-cyano-5-nitrobenzene pharmacophore, this compound is the foundation for synthesizing and optimizing new analogs of the broad-spectrum anti-enteroviral agent MDL-860. Its use is supported by extensive QSAR and in vivo efficacy data, making it a logical starting point for medicinal chemistry programs targeting enteroviruses like coxsackievirus B1 and poliovirus [1].

High-Resolution Screening for GST P1 Inhibitors

This compound is a validated and commercially promoted alternative model substrate for rat glutathione S-transferase (GST) enzymes. Its unique reactivity profile compared to CDNB makes it suitable for specialized assays, including online detection of GST P1-specific inhibitors using high-resolution screening technology [1]. This application is directly supported by commercial technical data [2].

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